molecular formula C18H19N3O2S B12125410 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Katalognummer: B12125410
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: FNTRBKUWOGRPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 3, and a carbothioamide moiety at position 1. Its synthesis typically involves cyclo-condensation of chalcone precursors with thiosemicarbazides under basic conditions, as described in . Its structural features, including electron-donating methoxy groups and the planar phenyl ring, contribute to its bioactivity and pharmacokinetic profile.

Eigenschaften

Molekularformel

C18H19N3O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C18H19N3O2S/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-21(15)18(19)24)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H2,19,24)

InChI-Schlüssel

FNTRBKUWOGRPRV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

    Reduktion: Reduktionsreaktionen können die Carbothioamidgruppe angreifen und sie in ein Thiol oder Amin umwandeln.

    Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Eisen(III)chlorid oder Aluminiumchlorid.

Hauptprodukte, die gebildet werden

    Oxidation: Chinone und andere oxidierte Derivate.

    Reduktion: Thiole, Amine und reduzierte Pyrazolderivate.

    Substitution: Halogenierte oder nitrierte aromatische Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols, amines, and reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-carbothioamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Zellproliferation beteiligt sind, wodurch sie entzündungshemmende oder Antikrebswirkungen entfaltet.

Wirkmechanismus

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazoline Core

The bioactivity of pyrazoline carbothioamides is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Key Observations:
  • Methoxy Group Positioning: The 3,4-dimethoxyphenyl group (target compound) enhances cytotoxicity compared to monosubstituted methoxy derivatives (e.g., 4-methoxyphenyl in ). This is attributed to improved electron-donating capacity and steric interactions with target proteins like EGFR .
  • Halogen vs. Methoxy : Replacing the 3,4-dimethoxyphenyl group with a 4-chlorophenyl () reduces anticancer efficacy, suggesting methoxy groups are critical for apoptosis induction.
  • Heterocyclic Substituents : Pyrazine or pyrimidine rings at R<sup>3</sup> () shift activity from anticancer to antitubercular, highlighting the role of aromatic heterocycles in target specificity.

Functional Group Modifications: Carbothioamide vs. Carboximidamide

The carbothioamide (-C(S)NH2) group in the target compound is a key pharmacophore.

  • Carbothioamide : Higher logP (2.1 vs. 1.7 for carboximidamide) due to sulfur’s lipophilic nature, improving membrane permeability .
  • Carboximidamide : Increased solubility but reduced EGFR binding affinity (IC50 > 10 µM), as observed in molecular docking studies .

Pharmacokinetic and Structural Comparisons

Table 2: Pharmacokinetic Properties
Compound logP Solubility (mg/mL) Bioavailability (%) CYP2D6 Inhibition Risk References
Target Compound 2.1 0.15 68 Low
5-(4-Chlorophenyl)-3-phenyl analogue 2.8 0.09 52 Moderate
Pyrazine-containing derivative 1.9 0.22 75 High
  • Methoxy Groups : The 3,4-dimethoxy substitution in the target compound reduces CYP2D6 inhibition risk compared to pyrazine derivatives, which exhibit higher metabolic instability .
  • Chloro Substituents : Increased logP in 4-chlorophenyl analogues () correlates with lower solubility and bioavailability.

Molecular Docking and Mechanism Insights

  • EGFR Inhibition : The target compound’s 3,4-dimethoxyphenyl group forms van der Waals interactions with EGFR’s hydrophobic pocket, while the phenyl group stabilizes the ATP-binding site .
  • Antitubercular Activity: Pyrazine-containing analogues () interact with M. tuberculosis enoyl-ACP reductase, a mechanism absent in the target compound .

Biologische Aktivität

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_2O_2S. The structure features a pyrazole ring with substituents that enhance its biological potential.

Antimicrobial Activity

Research indicates that compounds related to pyrazoles exhibit significant antimicrobial properties. For instance, a study demonstrated that various pyrazole derivatives showed activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The activity was assessed using Minimum Inhibitory Concentration (MIC) methods.

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coli12.5
-S. aureus6.25

This data suggests that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro. In one study, the compound was shown to reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha2000500
IL-61500300

These findings highlight the compound's ability to modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer).

Cell LineIC50 (µM)
HepG215
MCF720

The IC50 values indicate that the compound has significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives similar to the compound . For example:

  • A study synthesized various pyrazole derivatives and evaluated their antimicrobial activities against multiple pathogens.
  • Another research focused on the anti-inflammatory effects of similar compounds through cytokine inhibition assays.

These studies collectively support the assertion that modifications in the pyrazole structure can lead to enhanced biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.